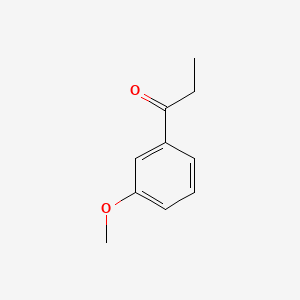![molecular formula C6H9N3O2S2 B1297018 Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 32418-24-9](/img/structure/B1297018.png)
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
説明
“Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C6H9N3O2S . It is also known by other names such as “ethyl 2- (5-amino-1,3,4-thiadiazol-2-yl)acetate” and “2-Amino-1,3,4-thiadiazolyl-5-acetic acid ethyl ester” among others .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C6H9N3O2S/c1-2-11-5 (10)3-4-8-9-6 (7)12-4/h2-3H2,1H3, (H2,7,9) . The Canonical SMILES representation is CCOC (=O)CC1=NN=C (S1)N .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 187.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 187.04154771 g/mol . The Topological Polar Surface Area is 106 Ų .
科学的研究の応用
1. Glutaminase Inhibition in Cancer Research
A derivative of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, specifically N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibited potent glutaminase inhibition. This is significant for cancer research, as glutaminase inhibitors can attenuate the growth of certain cancer cells, such as human lymphoma B cells (Shukla et al., 2012).
2. Antimicrobial and Antifungal Applications
Compounds derived from this compound demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This positions them as potential candidates for developing new antimicrobial and antifungal agents (Sych et al., 2019).
3. Antidepressant and Anxiolytic Properties
Several 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, related to this compound, have shown marked antidepressant and anxiolytic properties. These properties were found to be comparable in efficiency to reference drugs like Imipramine and Diazepam, highlighting their potential in CNS disorder treatments (Clerici et al., 2001).
4. Anti-inflammatory and Analgesic Agents
2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives, similar to this compound, have been synthesized and found to possess significant anti-inflammatory and analgesic activities. They were also found to be devoid of gastrointestinal side effects, a common issue with many anti-inflammatory agents (Sainy et al., 2009).
5. Anticancer Properties
This compound derivatives have been explored for their anticancer properties. The pharmacophore hybridization approach in synthesizing these compounds is aimed at designing drug-like small molecules with potential anticancer properties (Yushyn et al., 2022).
6. Corrosion Inhibition
Studies have shown that certain derivatives of this compound, like 2-amino-1,3,4-thiadiazoles, are effective in inhibiting corrosion of mild steel in sulfuric acid solutions. This application is significant in the field of materials science and engineering (Quraishi & Khan, 2006).
将来の方向性
Thiadiazole derivatives have been the focus of many research studies due to their broad spectrum of biological activities . Future research could focus on exploring the potential applications of “Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” and similar compounds in various fields, including medicinal chemistry.
作用機序
Target of Action
The primary target of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
This compound interacts with the urease enzyme, inhibiting its activity . The compound binds to the active site of the urease enzyme, preventing it from catalyzing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The inhibition of the urease enzyme by this compound can lead to a decrease in the survival of Helicobacter pylori . This could potentially be beneficial in the treatment of infections caused by this bacterium .
生化学分析
Biochemical Properties
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate plays a crucial role in several biochemical reactions. The compound is known to interact with enzymes such as glutaminase-1, where it acts as an inhibitor, thereby inhibiting glutaminolysis . This interaction is significant in the context of cancer research, as glutaminase-1 is often upregulated in tumor cells. Additionally, the compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability. For instance, the thiadiazole ring’s mesoionic nature allows it to cross cellular membranes and interact strongly with biological targets .
Cellular Effects
This compound exhibits a range of effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of pancreatic invasive ductal adenocarcinoma cells and slow the growth of mutant isocitrate dehydrogenase 1 cells without inducing apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glutaminase-1 leads to reduced glutaminolysis, which in turn affects the energy metabolism of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of glutaminase-1, inhibiting its activity and thereby reducing the conversion of glutamine to glutamate . This inhibition disrupts the metabolic pathways that rely on glutaminolysis, leading to decreased energy production in cancer cells. Additionally, the compound’s ability to cross cellular membranes allows it to interact with other biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as glutaminase-1 . The compound’s inhibition of glutaminase-1 affects the metabolic flux of glutamine and glutamate, leading to changes in metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s mesoionic nature allows it to cross cellular membranes and reach various intracellular compartments . It may interact with transporters or binding proteins that facilitate its distribution within cells . The compound’s localization and accumulation in specific tissues can affect its overall activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures such as mitochondria or the endoplasmic reticulum can affect its interactions with biomolecules and its overall efficacy .
特性
IUPAC Name |
ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S2/c1-2-11-4(10)3-12-6-9-8-5(7)13-6/h2-3H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLGYUIQSDVGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326105 | |
| Record name | Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32418-24-9 | |
| Record name | 32418-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
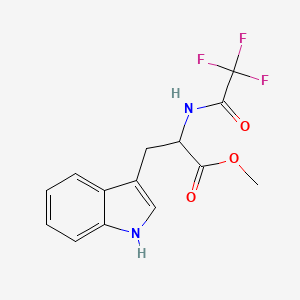

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)

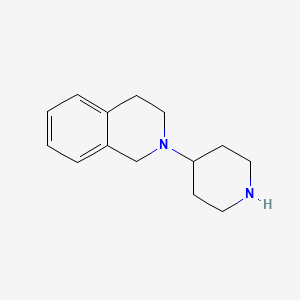

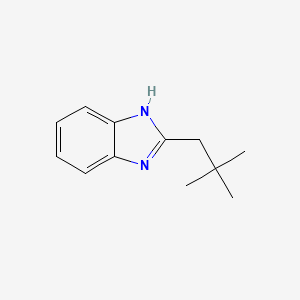
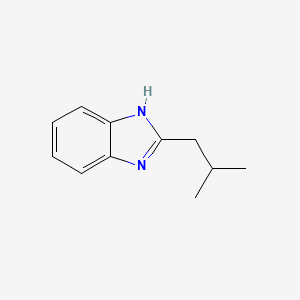

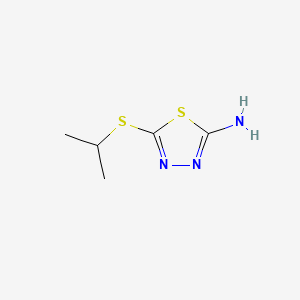
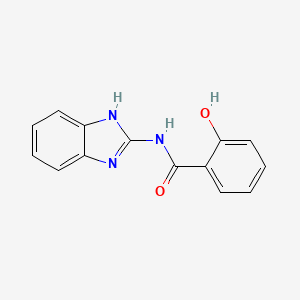

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)
